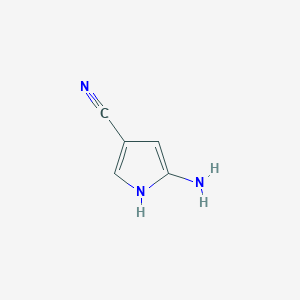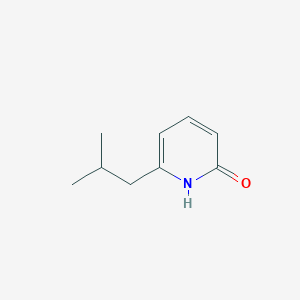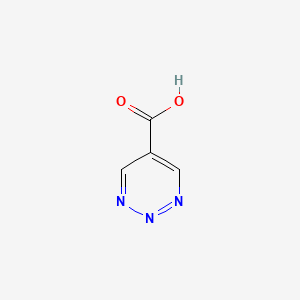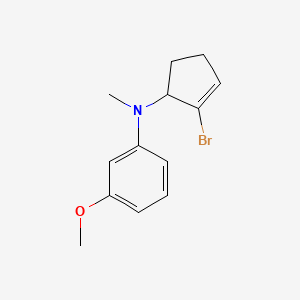
2-Oxazolecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolecarboxylic acid hydrochloride is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolecarboxylic acid hydrochloride typically involves the cyclization of amino alcohols with carboxylic acids. One common method includes the use of a nucleophilic attack followed by intramolecular cyclization . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to yield oxazoles in high purity .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure the production of the compound in an eco-friendly and cost-effective manner.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxazolecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: (3 + 2) cycloaddition reactions employing Cu(I) or Ru(II) as catalysts.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as iodine and copper nitrate.
Substitution: Utilizes palladium catalysts and phosphine ligands in polar or nonpolar solvents.
Cycloaddition: Employs copper or ruthenium catalysts under mild conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Oxazolecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-oxazolecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain oxazole derivatives have been shown to inhibit prostacyclin receptors, leading to effects such as inhibition of platelet aggregation and vasodilation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Oxazole: A simpler structure with similar reactivity.
Isoxazole: Contains an additional nitrogen atom, leading to different chemical properties.
Thiazole: Contains a sulfur atom instead of oxygen, resulting in distinct biological activities.
Uniqueness: 2-Oxazolecarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C4H4ClNO3 |
|---|---|
Peso molecular |
149.53 g/mol |
Nombre IUPAC |
1,3-oxazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H3NO3.ClH/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);1H |
Clave InChI |
OPWGPGNRBIJMND-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=N1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)


![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)





